3-(4-Fluorophenyl)-2-methyl-4-oxochromen-7-yl 3-[(phenylmethoxy)carbonylamino] propanoate
Overview
Description
3-(4-Fluorophenyl)-2-methyl-4-oxochromen-7-yl 3-[(phenylmethoxy)carbonylamino] propanoate is a complex organic compound with a unique structure that combines a fluorophenyl group, a chromenone core, and a propanoate ester
Preparation Methods
The synthesis of 3-(4-Fluorophenyl)-2-methyl-4-oxochromen-7-yl 3-[(phenylmethoxy)carbonylamino] propanoate typically involves multiple steps. One common synthetic route starts with the preparation of the chromenone core, followed by the introduction of the fluorophenyl group and the propanoate ester. The reaction conditions often require the use of catalysts and specific reagents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The chromenone core can be oxidized under specific conditions to form quinones.
Reduction: The carbonyl group in the chromenone can be reduced to form alcohols.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. .
Scientific Research Applications
3-(4-Fluorophenyl)-2-methyl-4-oxochromen-7-yl 3-[(phenylmethoxy)carbonylamino] propanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of advanced materials with specific properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds include other fluorophenyl derivatives and chromenone-based molecules. Compared to these, 3-(4-Fluorophenyl)-2-methyl-4-oxochromen-7-yl 3-[(phenylmethoxy)carbonylamino] propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds include:
- 3-(4-Fluorophenyl)-7-methoxy-2-methyl-4H-chromen-4-one
- 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid .
Properties
IUPAC Name |
[3-(4-fluorophenyl)-2-methyl-4-oxochromen-7-yl] 3-(phenylmethoxycarbonylamino)propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22FNO6/c1-17-25(19-7-9-20(28)10-8-19)26(31)22-12-11-21(15-23(22)34-17)35-24(30)13-14-29-27(32)33-16-18-5-3-2-4-6-18/h2-12,15H,13-14,16H2,1H3,(H,29,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOYIZAKVOMBGIU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)CCNC(=O)OCC3=CC=CC=C3)C4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22FNO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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